A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloroquinoxaline-2,3-diol
A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloroquinoxaline-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Chloroquinoxaline-2,3-diol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Quinoxaline derivatives are recognized for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties, making their intermediates and analogues crucial for novel drug discovery.[1][2] This document details the primary synthetic route, comprehensive characterization data, experimental protocols, and the broader biological context of quinoxaline derivatives.
Core Chemical and Physical Properties
6-Chloroquinoxaline-2,3-diol, also known as 6-Chloro-1,4-dihydroquinoxaline-2,3-dione, is a stable solid organic compound. Its fundamental properties are essential for handling, storage, and application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 6639-79-8 | [3][4][5] |
| Molecular Formula | C₈H₅ClN₂O₂ | [3][4][6] |
| Molecular Weight | 196.59 g/mol | [4][6] |
| Appearance | Solid (form not specified) | [4] |
| Melting Point | 250 °C (decomposes) | [3] |
| Canonical SMILES | O=C1NC2=CC(Cl)=CC=C2NC1=O | [5] |
| InChIKey | RNOLFZACEWWIHP-UHFFFAOYSA-N | [5] |
Synthesis of 6-Chloroquinoxaline-2,3-diol
The most common and efficient method for synthesizing quinoxaline-2,3-diones is the cyclocondensation reaction between a substituted o-phenylenediamine and an oxalic acid derivative, such as diethyl oxalate or oxalic acid itself.[7][8] For 6-Chloroquinoxaline-2,3-diol, this involves the reaction of 4-chloro-1,2-phenylenediamine with oxalic acid in an acidic medium.
Synthetic Pathway
The synthesis proceeds via a condensation reaction, followed by intramolecular cyclization to form the stable quinoxaline ring system.
Caption: Synthetic workflow for 6-Chloroquinoxaline-2,3-diol.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione.[7]
Materials:
-
4-Chloro-o-phenylenediamine (1g, 7.01 mmol)
-
Oxalic acid (0.63g, 7 mmol)
-
4N Hydrochloric Acid (20 ml)
-
Distilled water
Procedure:
-
To a round-bottom flask, add 4-Chloro-o-phenylenediamine (1g, 7.01 mmol), oxalic acid (0.63g, 7 mmol), and 20 ml of 4N HCl.[7]
-
Heat the mixture to reflux and maintain for 5 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
A solid precipitate will form. Collect the black solid by vacuum filtration.[7]
-
Wash the collected solid thoroughly with distilled water to remove any remaining acid and impurities.[7]
-
Dry the final product. The reported yield for this procedure is 94%.[7]
Characterization Data
| Technique | Expected/Observed Results |
| Melting Point | 250 °C with decomposition.[3] |
| FT-IR | Expected characteristic peaks: N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1670-1700 cm⁻¹), C=C aromatic stretching (~1590-1620 cm⁻¹), and C-Cl stretching. For a related derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, C=O stretches were observed around 1671.8 cm⁻¹.[9] |
| ¹³C NMR | Expected signals for carbonyl carbons (C=O) around 153 ppm, and aromatic carbons between 115-130 ppm. For 1,4-diethyl-6-chloroquinoxaline-2,3(1H,4H)-dione, C=O signals were observed at δ 153.61 and 153.37 ppm, with aromatic carbons at δ 129.66, 127.52, 125.18, 123.96, 116.04, and 115.04 ppm.[7] |
| ¹H NMR | Expected signals for the aromatic protons on the chlorinated benzene ring and the N-H protons. The aromatic protons would appear as multiplets in the δ 7.0-8.0 ppm region, while the N-H protons would likely appear as a broad singlet at higher chemical shifts (>10 ppm). |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 196 (for ³⁵Cl) and 198 (for ³⁷Cl) in an approximate 3:1 ratio, consistent with the presence of one chlorine atom. Fragmentation would likely involve the loss of CO and HCN moieties. |
Safety and Handling
Based on available Material Safety Data Sheets (MSDS), 6-Chloroquinoxaline-2,3-diol is classified as an irritant.[3][4]
-
Hazards: Causes skin and serious eye irritation.[3][4] May cause respiratory tract irritation and may be harmful if inhaled or swallowed.[3] May cause an allergic skin reaction.[4][6]
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Use in a well-ventilated area or under a fume hood.
-
In Case of Exposure:
-
Incompatibilities: Avoid strong oxidizing agents.[3]
Biological Activity and Relevance
While specific biological studies on 6-Chloroquinoxaline-2,3-diol are not extensively documented, the quinoxaline scaffold is a cornerstone in the development of therapeutic agents.[1][10] Quinoxaline derivatives have been investigated for a wide spectrum of pharmacological activities, including:
One of the documented mechanisms for the anticancer activity of certain quinoxaline compounds is the induction of apoptosis (programmed cell death) through the mitochondrial pathway, often involving the generation of reactive oxygen species (ROS).[11] This makes precursors like 6-Chloroquinoxaline-2,3-diol valuable starting materials for synthesizing novel therapeutic candidates.
Generalized Apoptosis Pathway for Quinoxaline Derivatives
The following diagram illustrates a simplified signaling pathway by which some quinoxaline derivatives may induce apoptosis in cancer cells.
Caption: Mitochondrial apoptosis pathway induced by quinoxalines.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Chloroquinoxaline-2,3-diol | CAS#:6639-79-8 | Chemsrc [chemsrc.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. 6-Chloroquinoxaline-2,3-diol,6639-79-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 6. matrixscientific.com [matrixscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]

